5,8-dioxaspiro[3.5]nonane-6-carboxylic acid
Description
5,8-Dioxaspiro[3.5]nonane-6-carboxylic acid is a spirocyclic compound characterized by a unique bicyclic structure where two oxygen atoms bridge a 3-membered and a 5-membered ring (spiro[3.5] system). The carboxylic acid group at position 6 enhances its polarity, making it suitable for applications in life sciences and synthetic chemistry. Its molecular formula is C₈H₁₂O₄, with a monoisotopic mass of 172.07356 Da .
Properties
CAS No. |
2386539-47-3 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.5]nonane-6-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-4-11-5-8(12-6)2-1-3-8/h6H,1-5H2,(H,9,10) |
InChI Key |
PHRVDZLFNMPDEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COCC(O2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dioxaspiro[3.5]nonane-6-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate diols or diesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
5,8-dioxaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
5,8-dioxaspiro[3.5]nonane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,8-dioxaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to structurally related spirocyclic carboxylic acids and esters, focusing on spiro ring size, substituent positions, and functional groups.
Table 1: Comparative Analysis of Spirocyclic Compounds
Physicochemical and Functional Properties
(a) Spiro Ring Size and Strain
- 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid: The [4.4] system reduces strain, enhancing thermal stability, which is advantageous in material synthesis .
(b) Functional Group Impact
- Carboxylic Acid vs. Ester: The carboxylic acid group in this compound increases polarity and water solubility compared to ester derivatives like ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate. Esters are more lipophilic, making them suitable for biolubricant applications .
- Acetic Acid Derivatives: 2-(5,8-Dioxaspiro[3.5]nonan-6-yl)acetic acid exhibits distinct collision cross-section values (e.g., 140.0 Ų for [M+H]+), suggesting utility in mass spectrometry-based analytical workflows .
Research Findings and Trends
- Thermal Stability : Spiro[4.4] compounds exhibit higher thermal stability than [3.5] systems, making them preferable in high-temperature applications .
- Reactivity: The strained [3.5] spiro system in this compound facilitates ring-opening reactions, useful in synthesizing heterocyclic compounds .
- Analytical Utility: Derivatives like 2-(5,8-dioxaspiro[3.5]nonan-6-yl)acetic acid are emerging as standards in collision cross-section databases for metabolomics .
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